

HPLC method for quantification of "2-(2-Hydroxyethoxy)acetamide"

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Compound of Interest

Compound Name: 2-(2-Hydroxyethoxy)acetamide

Cat. No.: B093468

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An Application Note for the Quantification of **2-(2-Hydroxyethoxy)acetamide** using Hydrophilic Interaction Liquid Chromatography (HILIC)

Introduction

2-(2-Hydroxyethoxy)acetamide is a highly polar organic compound characterized by its amide, ether, and hydroxyl functional groups.[1] Its inherent hydrophilicity makes it a valuable molecule in various chemical and pharmaceutical contexts, potentially as a starting material, intermediate, or a degradation product. The accurate quantification of this compound is critical for process control, stability studies, and quality assurance in drug development and manufacturing.

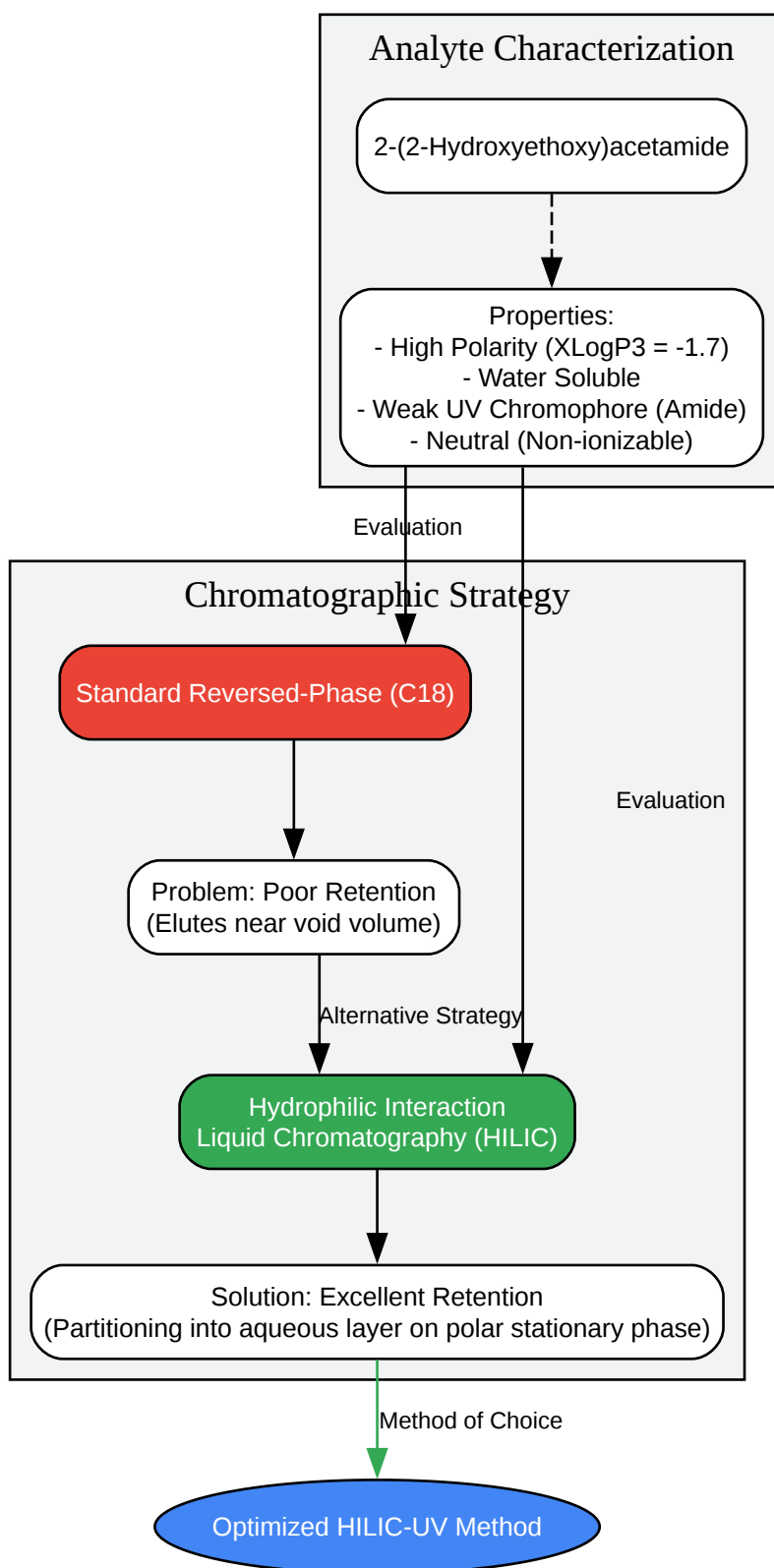
However, the physicochemical properties of **2-(2-Hydroxyethoxy)acetamide** present a significant analytical challenge. With a predicted octanol-water partition coefficient (XLogP3) of -1.7, it is extremely polar and exhibits poor retention on conventional reversed-phase (RP) HPLC columns like C18.[2][3] Such compounds typically elute in or near the solvent front in RP chromatography, leading to poor resolution from matrix components and unreliable quantification.[4][5]

This application note details a robust and reliable HPLC method for the quantification of **2-(2-Hydroxyethoxy)acetamide**. By leveraging the principles of Hydrophilic Interaction Liquid Chromatography (HILIC), this method achieves excellent retention, sharp peak shape, and accurate quantification. The protocol herein is designed for researchers, analytical scientists,

and quality control professionals, providing a comprehensive guide from method development rationale to full validation in accordance with ICH guidelines.[\[6\]](#)[\[7\]](#)

Method Development Rationale: The Causality Behind Experimental Choices

The selection of an appropriate chromatographic mode is the most critical decision for retaining and separating highly polar analytes. Our developmental logic is outlined below.



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Caption: Logical workflow for selecting the optimal chromatographic mode.

- Why HILIC over Reversed-Phase? Standard reversed-phase chromatography separates analytes based on their hydrophobicity.[8] Highly polar molecules like **2-(2-Hydroxyethoxy)acetamide** have minimal interaction with the nonpolar C18 stationary phase, resulting in little to no retention.[4] While specialized aqueous-stable RP columns can be used for some polar analytes, HILIC is fundamentally designed for this purpose.[9] HILIC utilizes a polar stationary phase and a highly organic mobile phase, creating a water-enriched layer on the particle surface. Polar analytes partition into this layer, providing a robust retention mechanism.[10][11]
- Stationary Phase Selection: A zwitterionic HILIC phase is chosen for this method. These phases, often containing both positive (e.g., quaternary ammonium) and negative (e.g., sulfonate) groups, offer unique selectivity and are highly robust.[10] They provide excellent retention for a broad range of polar neutral, acidic, and basic compounds, minimizing secondary interactions with surface silanols that can cause peak tailing on older silica-based HILIC columns.[12]
- Mobile Phase Selection: Acetonitrile is the ideal weak solvent for HILIC, used in high proportions to facilitate the partitioning mechanism.[11] Water acts as the strong, eluting solvent. A volatile buffer like ammonium formate is incorporated for several key reasons: it ensures a stable pH for reproducible retention times, improves peak shape by providing counter-ions, and is compatible with mass spectrometry (MS) should the method be transferred to an LC-MS platform.[12]
- Detection Wavelength: The amide bond is the principal chromophore in **2-(2-Hydroxyethoxy)acetamide**. Amides exhibit a weak $n \rightarrow \pi^*$ transition around 210-220 nm and a stronger $\pi \rightarrow \pi^*$ transition below 200 nm.[13] Detection at a low wavelength, such as 205 nm, provides the necessary sensitivity for quantification while avoiding the higher noise associated with wavelengths below 200 nm. A photodiode array (PDA) detector is recommended to confirm peak purity throughout the analysis.

Experimental Protocol

Instrumentation and Materials

- HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) detector.

- Chemicals:
 - 2-(2-Hydroxyethoxy)acetamide** reference standard (>98% purity)
 - Acetonitrile (HPLC or LC-MS grade)
 - Water (Ultrapure, 18.2 MΩ·cm)
 - Ammonium formate (LC-MS grade)
 - Formic acid (~99%)

Chromatographic Conditions

Parameter	Condition
Column	Zwitterionic HILIC Column (e.g., SeQuant® ZIC®-HILIC), 150 x 4.6 mm, 5 µm
Mobile Phase A	10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid
Mobile Phase B	90:10 (v/v) Acetonitrile:Mobile Phase A
Gradient Program	100% B (0-2 min), linear to 70% B (2-10 min), hold at 70% B (10-12 min), return to 100% B (12.1 min), equilibrate at 100% B (12.1-20 min)
Flow Rate	1.0 mL/min
Column Temperature	30°C
Injection Volume	5 µL
Detection	PDA Detector, 205 nm (Bandwidth: 4 nm)
Sample Diluent	90:10 (v/v) Acetonitrile:Water

Preparation of Solutions

- Mobile Phase A (Aqueous):
 - Weigh approximately 0.63 g of ammonium formate and dissolve in 1 L of ultrapure water.

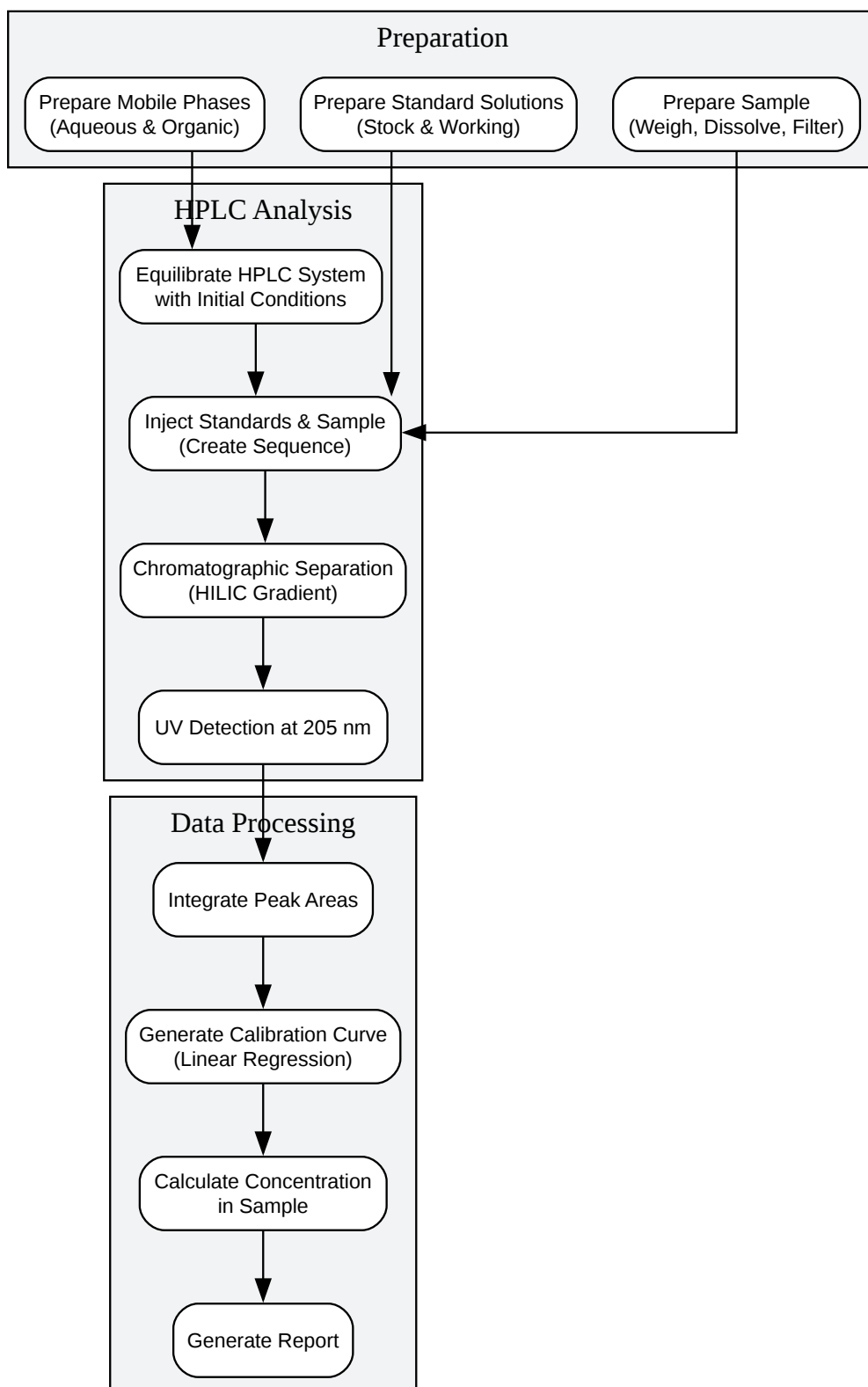
- Adjust the pH of the solution to 3.0 ± 0.05 using formic acid.
- Filter through a 0.22 μm membrane filter and degas.
- Mobile Phase B (Organic):
 - Combine 900 mL of acetonitrile and 100 mL of Mobile Phase A.
 - Mix thoroughly and degas.
- Standard Stock Solution (1000 $\mu\text{g/mL}$):
 - Accurately weigh 25 mg of **2-(2-Hydroxyethoxy)acetamide** reference standard.
 - Transfer to a 25 mL volumetric flask.
 - Dissolve and dilute to volume with the Sample Diluent (90:10 ACN:Water). Mix well. This solution is stable for 7 days when stored at 2-8°C.
- Working Standard Solutions:
 - Prepare a series of working standards (e.g., 1, 5, 10, 50, 100, 200 $\mu\text{g/mL}$) by serial dilution of the Standard Stock Solution with the Sample Diluent.
 - These standards are used to construct the calibration curve.

Sample Preparation Protocol

- Accurately weigh a sample amount expected to contain **2-(2-Hydroxyethoxy)acetamide**.
- Transfer the sample to a suitable volumetric flask.
- Add approximately 80% of the final volume of Sample Diluent.
- Vortex or sonicate for 10 minutes to ensure complete dissolution.
- Allow the solution to return to room temperature, then dilute to the final volume with Sample Diluent and mix thoroughly.

- Filter the resulting solution through a 0.22 μm syringe filter (PTFE or Nylon) into an HPLC vial.

Analytical Workflow Visualization



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Caption: Step-by-step experimental workflow for HPLC analysis.

Method Validation Protocol (ICH Q2(R2) Framework)

To ensure the developed method is suitable for its intended purpose, a full validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[\[6\]](#)
[\[14\]](#)[\[15\]](#)

Validation Parameter	Protocol Summary	Acceptance Criteria
Specificity	Analyze blank (diluent), placebo (if applicable), and a spiked sample. Assess for any interfering peaks at the retention time of the analyte.	No significant interference at the analyte's retention time. Peak purity index > 0.995.
Linearity	Analyze at least five concentration levels of the working standards in triplicate (e.g., 1-200 µg/mL). Plot a curve of mean peak area vs. concentration.	Coefficient of determination (r^2) ≥ 0.999 . Y-intercept should be insignificant.
Accuracy	Analyze a placebo spiked with the analyte at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration) in triplicate.	Mean recovery should be between 98.0% and 102.0%.
Precision	Repeatability (Intra-day): Analyze six replicate preparations of a standard at 100% of the target concentration on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.	Relative Standard Deviation (RSD) $\leq 2.0\%$.
Limit of Detection (LOD)	Determined based on the signal-to-noise ratio (S/N).	S/N ratio of 3:1.
Limit of Quantitation (LOQ)	Determined based on the signal-to-noise ratio (S/N). The LOQ should be confirmed for accuracy and precision.	S/N ratio of 10:1. RSD $\leq 10\%$ at this concentration.

Robustness	Intentionally vary method parameters such as mobile phase pH (± 0.2 units), column temperature ($\pm 5^\circ\text{C}$), and flow rate (± 0.1 mL/min).	The system suitability parameters should remain within limits. No significant change in results.
System Suitability	Inject a standard solution five times before starting the analysis.	RSD of peak area $\leq 2.0\%$. Tailing factor ≤ 1.5 . Theoretical plates > 2000 .

Conclusion

This application note presents a highly effective HILIC-UV method for the quantitative analysis of **2-(2-Hydroxyethoxy)acetamide**. The described methodology overcomes the significant challenge of retaining and separating this very polar compound, offering excellent peak shape, sensitivity, and reproducibility. The detailed protocols for analysis and validation, grounded in established chromatographic principles and ICH guidelines, provide a comprehensive framework for implementation in a regulated quality control environment. This method is a valuable tool for professionals in the pharmaceutical and chemical industries requiring accurate quantification of this and other similar polar molecules.

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